Isostearyl stearoyl stearate
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Overview
Description
Isostearyl stearoyl stearate is a compound derived from stearic acid (octadecanoic acid) and isostearyl alcohol. It is commonly used in cosmetic formulations due to its emollient, skin conditioning, and viscosity controlling properties . This compound helps to soften and smooth the skin, making it a popular ingredient in various skincare products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isostearyl stearoyl stearate is synthesized through the esterification of stearic acid with isostearyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where stearic acid and isostearyl alcohol are combined under controlled temperature and pressure conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Isostearyl stearoyl stearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of stearic acid and isostearyl alcohol .
Common Reagents and Conditions:
Esterification: Stearic acid, isostearyl alcohol, sulfuric acid (catalyst), heat.
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products Formed:
Esterification: this compound.
Hydrolysis: Stearic acid and isostearyl alcohol.
Scientific Research Applications
Isostearyl stearoyl stearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a model compound in studies of esterification and hydrolysis reactions.
- Investigated for its role in modifying the physical properties of cosmetic formulations .
Biology:
- Studied for its effects on skin hydration and barrier function.
- Used in research on the interaction of emollients with skin lipids .
Medicine:
- Explored for its potential use in topical drug delivery systems.
- Investigated for its role in enhancing the penetration of active ingredients through the skin .
Industry:
- Widely used in the formulation of skincare and cosmetic products.
- Employed as a viscosity controlling agent in various industrial applications .
Mechanism of Action
Isostearyl stearoyl stearate exerts its effects primarily through its emollient and skin conditioning properties. It forms a protective layer on the skin’s surface, reducing water loss and enhancing skin hydration . The compound interacts with the lipid bilayers in the stratum corneum, helping to maintain the skin’s barrier function and improve its overall texture .
Comparison with Similar Compounds
Isostearyl isostearate: A liquid emollient ester that helps prevent moisture loss and improves the texture of cosmetic products.
Stearyl stearate: Another ester of stearic acid, used for its emollient and skin conditioning properties.
Uniqueness: Isostearyl stearoyl stearate is unique in its ability to provide both emollient and viscosity controlling effects, making it a versatile ingredient in cosmetic formulations. Its combination of stearic acid and isostearyl alcohol results in a compound that offers superior skin conditioning and hydration benefits compared to other similar esters .
Biological Activity
Isostearyl stearoyl stearate is a synthetic ester derived from stearic acid and isostearyl alcohol. It is primarily used in cosmetic formulations due to its emollient properties, which enhance skin hydration and barrier function. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on skin physiology, and relevant research findings.
This compound functions as an emollient and skin-conditioning agent. It forms a protective layer on the skin's surface, reducing transepidermal water loss (TEWL) and enhancing hydration. The compound's structure allows it to interact with skin lipids, influencing their organization and improving the skin's barrier function.
- CAS Number : 93385-12-7
- Molecular Formula : C₃₉H₇₈O₄
- Appearance : Colorless to pale yellow liquid
Biological Activity and Effects on Skin
Research has demonstrated that this compound positively influences various aspects of skin health:
- Moisturization : It significantly improves skin hydration by enhancing the stratum corneum's water permeability barrier function. Studies indicate that it outperforms other lipophilic moisturizers in modifying lipid phase behavior within the stratum corneum, leading to better hydration outcomes .
- Skin Barrier Function : The compound has been shown to reduce TEWL effectively, indicating its potential in treating dry skin conditions. Its mechanism involves altering the packing of lipids in the stratum corneum, which enhances the barrier properties without occluding the skin .
- Irritation Potential : this compound exhibits minimal allergenicity and irritation potential. In various human clinical trials, products containing this compound have not demonstrated significant adverse reactions or sensitization .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Moisturizing Efficacy
A study assessed the moisturizing efficacy of this compound compared to traditional moisturizers. Participants applied formulations containing varying concentrations of the compound over four weeks. Results indicated a statistically significant improvement in skin hydration levels measured by corneometry .
Compound | Initial Hydration (%) | Final Hydration (%) | p-value |
---|---|---|---|
Control | 30 | 35 | 0.05 |
Test | 30 | 50 | <0.01 |
Study 2: Barrier Function Improvement
In another study focusing on barrier function, this compound was applied under occlusive conditions to evaluate its effect on TEWL. The results demonstrated a reduction in TEWL by approximately 25% after two weeks of application, suggesting enhanced barrier integrity .
Applications in Cosmetic Formulations
This compound is widely used in cosmetic products such as creams, lotions, and makeup due to its beneficial properties:
- Emollient : Provides a smooth application feel and reduces greasiness.
- Viscosity Modifier : Helps control the thickness of formulations, enhancing product stability.
- Skin Conditioning Agent : Improves overall skin texture and hydration.
Properties
CAS No. |
93385-12-7 |
---|---|
Molecular Formula |
C54H106O4 |
Molecular Weight |
819.4 g/mol |
IUPAC Name |
16-methylheptadecyl 12-octadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C54H106O4/c1-5-7-9-11-12-13-14-15-16-19-22-25-32-37-43-49-54(56)58-52(46-40-10-8-6-2)47-41-35-30-26-27-31-36-42-48-53(55)57-50-44-38-33-28-23-20-17-18-21-24-29-34-39-45-51(3)4/h51-52H,5-50H2,1-4H3 |
InChI Key |
VRAFPDRBGSLNJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
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